Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-
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Overview
Description
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group substituted with a 4-chloro-5-methyl-3-isoxazolylmethoxy group, making it a unique and specialized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the 4-chloro-5-methyl-3-isoxazolylmethoxy group, which is then introduced to the phenol ring through a substitution reaction. Common reagents used in this synthesis include sodium hydroxide (NaOH) and methanol (CH₃OH) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with various biological molecules, influencing their structure and function. The isoxazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar in structure but differs in the position of the chloro and methyl groups.
Phenol, 2-chloro-5-methyl-: Another similar compound with different substitution patterns
Uniqueness
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific reactivity and applications .
Properties
CAS No. |
90288-56-5 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-[(4-chloro-5-methyl-1,2-oxazol-3-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10ClNO3/c1-7-11(12)8(13-16-7)6-15-10-5-3-2-4-9(10)14/h2-5,14H,6H2,1H3 |
InChI Key |
HLEPTKOSEXICLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)COC2=CC=CC=C2O)Cl |
Origin of Product |
United States |
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